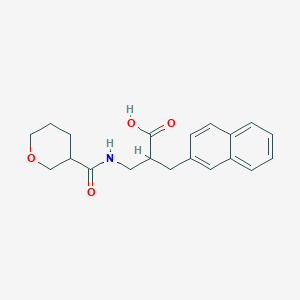![molecular formula C18H19N3O5 B6662748 1-[4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]benzoyl]piperidine-4-carboxylic acid](/img/structure/B6662748.png)
1-[4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]benzoyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]benzoyl]piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a benzoyl group, which is further modified with an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]benzoyl]piperidine-4-carboxylic acid typically involves multi-step organic synthesis. One common route starts with the preparation of the oxazole ring, followed by its attachment to a benzoyl chloride derivative. The final step involves the coupling of this intermediate with piperidine-4-carboxylic acid under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]benzoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under strong oxidative conditions, potentially leading to ring-opening reactions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzoyl derivatives depending on the electrophile used.
Scientific Research Applications
1-[4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]benzoyl]piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]benzoyl]piperidine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The piperidine ring provides structural rigidity and influences the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
1-[4-[(5-Methyl-1,3-thiazole-4-carbonyl)amino]benzoyl]piperidine-4-carboxylic acid: Similar structure but with a thiazole ring instead of an oxazole.
1-[4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]benzoyl]piperidine-3-carboxylic acid: Similar structure but with a carboxyl group at a different position on the piperidine ring.
Properties
IUPAC Name |
1-[4-[(5-methyl-1,3-oxazole-4-carbonyl)amino]benzoyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-11-15(19-10-26-11)16(22)20-14-4-2-12(3-5-14)17(23)21-8-6-13(7-9-21)18(24)25/h2-5,10,13H,6-9H2,1H3,(H,20,22)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTKAAOAKAURDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(4-Phenyltriazol-1-yl)acetyl]morpholine-2-carboxylic acid](/img/structure/B6662667.png)
![4-[4-(Triazol-1-yl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B6662673.png)

![2-[[(1-Benzylpyrrolidine-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6662679.png)
![1-[3-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]benzoyl]piperidine-2-carboxylic acid](/img/structure/B6662686.png)
![4-[2-(2-Fluoro-5-methylphenoxy)acetyl]morpholine-2-carboxylic acid](/img/structure/B6662692.png)
![2-[4-[2-(1,3-Benzodioxol-5-yl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6662700.png)
![2-[3-[[[2-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)acetyl]amino]methyl]phenoxy]acetic acid](/img/structure/B6662711.png)
![2-[3-[[(2-Methylcyclopentene-1-carbonyl)amino]methyl]phenoxy]acetic acid](/img/structure/B6662715.png)
![2-[4-[2-(1-Adamantyl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6662718.png)
![2-[4-(5-Phenoxyfuran-2-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B6662720.png)
![3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2,2-dimethylpropanoic acid](/img/structure/B6662737.png)
![2,2-Dimethyl-3-[(4-propan-2-ylpyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B6662741.png)
![3-[[1-(2-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]amino]-2,2-dimethylpropanoic acid](/img/structure/B6662756.png)
